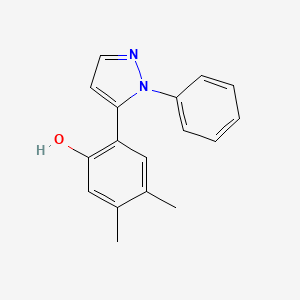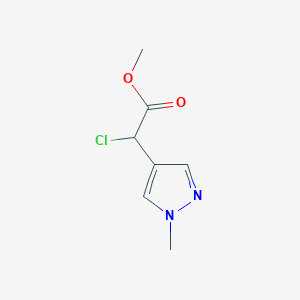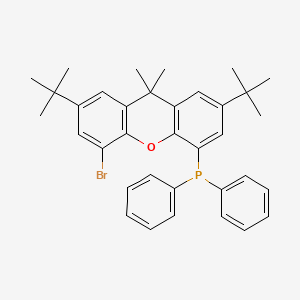
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is a complex organic compound with the molecular formula C35H38BrOP. This compound is known for its unique structure, which includes a xanthene backbone substituted with bromine, tert-butyl groups, and a diphenylphosphine moiety. It is primarily used as a ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene.
Reaction with Diphenylphosphine: The dibromo compound is then reacted with diphenylphosphine under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphine moiety can undergo oxidation to form phosphine oxides.
Complex Formation: It forms complexes with various metals, which are used in catalytic processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen.
Complex Formation: Metal salts such as palladium or platinum salts are used under inert conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Phosphine oxides.
Metal Complexes: Complexes with metals like palladium, platinum, or gold.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of (5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine primarily involves its role as a ligand:
Ligand Coordination: It coordinates with metal centers to form stable complexes.
Catalytic Activity: These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates.
Molecular Targets: The primary targets are metal centers in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: A precursor in the synthesis of the target compound.
Xantphos Ligands: Similar ligands with different substituents on the xanthene backbone.
DPEphos Ligands: Another class of ligands with similar applications in catalysis.
Uniqueness
(5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic processes where other ligands may not perform as well .
Eigenschaften
Molekularformel |
C35H38BrOP |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
(5-bromo-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H38BrOP/c1-33(2,3)23-19-27-31(29(36)21-23)37-32-28(35(27,7)8)20-24(34(4,5)6)22-30(32)38(25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-22H,1-8H3 |
InChI-Schlüssel |
CPSYTSJURNDPON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5Br)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
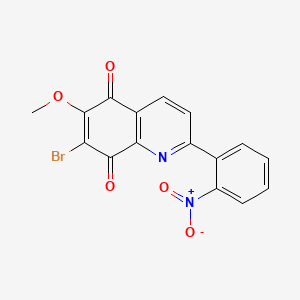
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
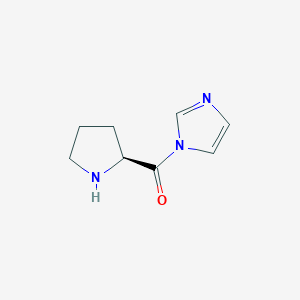


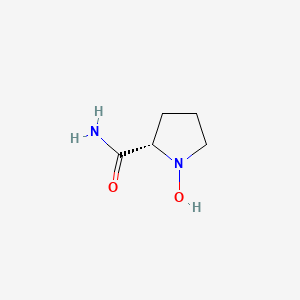
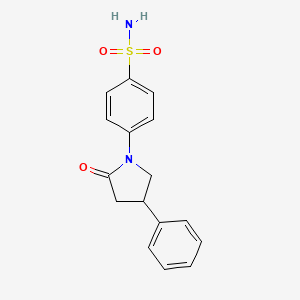
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
